

Technical Guide: Precision Synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde

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Compound of Interest

Compound Name: *2-Bromo-5-hydroxy-4-methylbenzaldehyde*

CAS No.: 57295-31-5

Cat. No.: B1611528

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CAS Registry Number: 57295-31-5 Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol

Executive Summary & Strategic Analysis

This technical guide outlines a robust, scalable synthetic pathway for **2-Bromo-5-hydroxy-4-methylbenzaldehyde**, a critical pharmacophore often utilized in the development of anti-inflammatory agents and CYP enzyme inhibitors.

The synthesis challenges lie in the specific regiochemistry required on the benzene ring: a 1,2,4,5-substitution pattern. Direct functionalization of common precursors often yields the thermodynamic isomer (bromine ortho to the methyl group) rather than the required para relationship to the methyl group (or ortho to the hydroxyl).

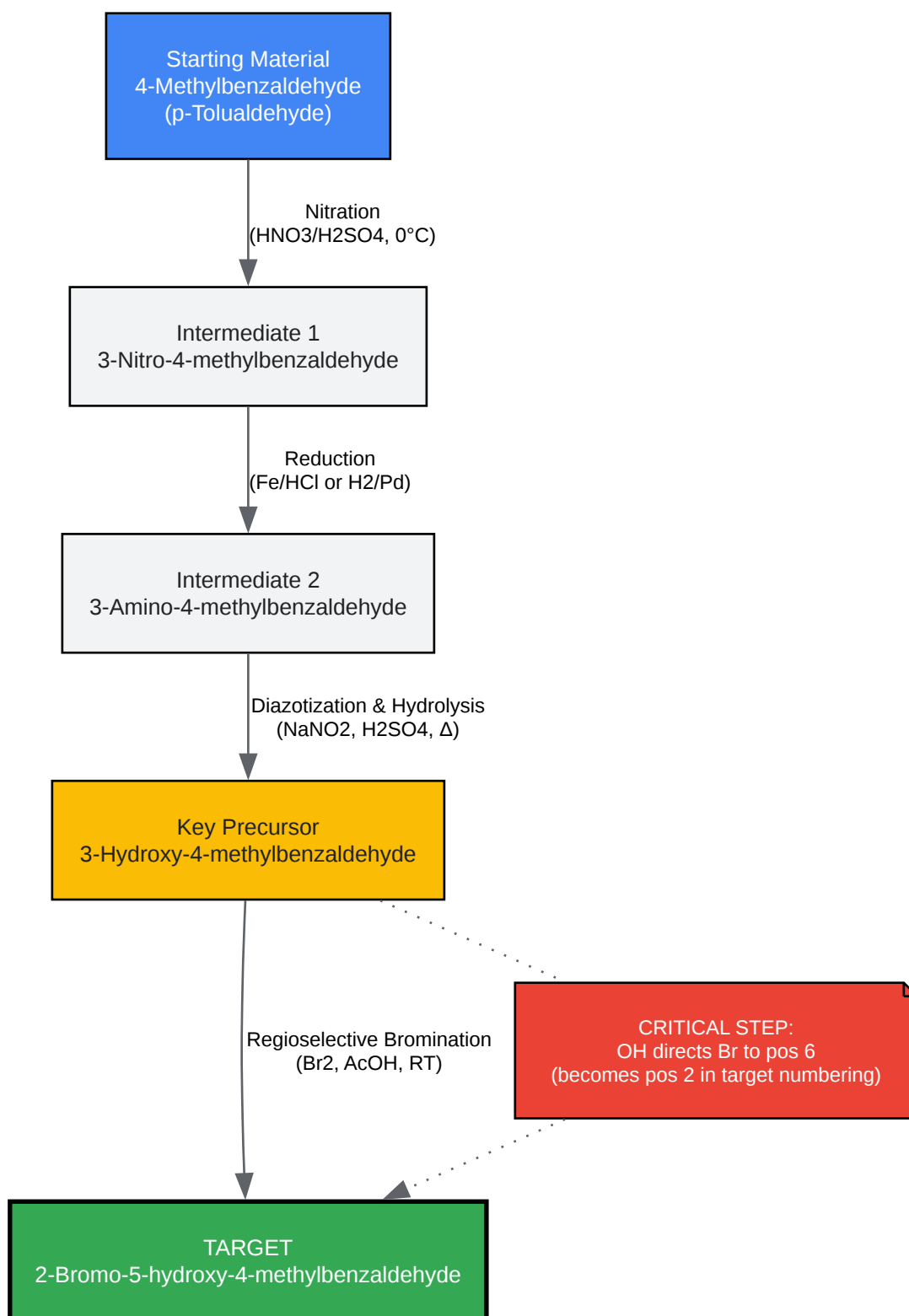
The Strategy: We utilize a Directed Electrophilic Aromatic Substitution (EAS) approach. The pathway is designed to build the "3-hydroxy-4-methyl" core first, utilizing the cooperative

directing effects of the aldehyde and methyl groups, followed by a highly regioselective bromination controlled by the hydroxyl group's strong activation.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthesis disconnects the C-Br bond, revealing 3-hydroxy-4-methylbenzaldehyde as the pivotal intermediate. This precursor is synthesized from the commodity chemical 4-methylbenzaldehyde via a nitration-reduction-diazotization sequence.

Pathway Diagram (Graphviz)



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Caption: Step-wise synthesis from p-tolualdehyde to the target, highlighting the critical regioselective bromination step.

Detailed Experimental Protocols

Stage 1: Synthesis of the Core Scaffold (3-Hydroxy-4-methylbenzaldehyde)

If 3-hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) is not commercially sourced, it must be synthesized to ensure high purity.

Step 1.1: Regioselective Nitration

Rationale: The aldehyde (-CHO) is a meta-director, and the methyl (-CH₃) is an ortho/para-director. In 4-methylbenzaldehyde, position 3 is meta to CHO and ortho to CH₃. These directing effects reinforce each other, making position 3 the exclusive site for nitration.

- Reagents: 4-Methylbenzaldehyde, Fuming HNO₃, Conc. H₂SO₄.^{[1][2]}
- Protocol:
 - Cool H₂SO₄ (50 mL) to 0°C. Slowly add 4-methylbenzaldehyde (12.0 g, 0.1 mol).
 - Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄, maintaining temp < 5°C.
 - Stir for 1 hour. Pour onto crushed ice.
 - Filter the yellow precipitate (3-nitro-4-methylbenzaldehyde). Recrystallize from ethanol.
 - Expected Yield: 85-90%.

Step 1.2 & 1.3: Reduction and Hydroxylation (Sandmeyer Variation)

Rationale: Converting the nitro group to a hydroxyl group is best achieved via the diazonium salt. Direct nucleophilic substitution is not viable here.

- Reagents: Fe powder, HCl, NaNO₂, H₂SO₄.
- Protocol:

- Reduction: Suspend the nitro compound in water/ethanol. Add Fe powder (3 eq) and catalytic HCl. Reflux until the nitro group is consumed (TLC check). Neutralize and extract 3-amino-4-methylbenzaldehyde.
- Diazotization: Dissolve the amine in 10% H₂SO₄. Cool to 0-5°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir 20 min to form the diazonium salt.
- Hydrolysis: Add the cold diazonium solution dropwise into boiling 10% H₂SO₄. The nitrogen gas evolution indicates hydroxyl formation.
- Cool and extract with Ethyl Acetate.[3]
- Purification: Column chromatography (Hexane:EtOAc 4:1).
- Key Intermediate Data: 3-Hydroxy-4-methylbenzaldehyde.[4][5] MP: 112-114°C.

Stage 2: Regioselective Bromination (The Critical Step)

This is the defining step of the synthesis. We must install the bromine at position 6 (relative to the original numbering), which corresponds to position 2 in the final IUPAC name.

Mechanistic Insight:

- Substrate: 3-Hydroxy-4-methylbenzaldehyde.[4][5]
- Directing Groups:
 - -OH (Position 3): Strong activator, directs ortho (Pos 2, 4) and para (Pos 6). Position 4 is blocked by Methyl.
 - -CHO (Position 1): Strong deactivator, directs meta.
- Competition: Bromination could occur at Position 2 (crowded between OH and CHO) or Position 6 (less crowded).
- Outcome: The steric hindrance at Position 2 is significant. The major product is bromination at Position 6.

- Renumbering: The resulting molecule (6-bromo-3-hydroxy-4-methylbenzaldehyde) is chemically equivalent to **2-bromo-5-hydroxy-4-methylbenzaldehyde** when re-numbered according to IUPAC priority rules (Aldehyde C1, Br C2).

Protocol

- Setup: Equip a 250 mL 3-neck flask with a dropping funnel, thermometer, and gas scrubber (for HBr evolution).
- Dissolution: Dissolve 3-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in Glacial Acetic Acid (100 mL). Add Sodium Acetate (120 mmol) to buffer the solution and prevent acid-catalyzed degradation of the aldehyde.
- Bromination: Dissolve Bromine (Br₂, 16.0 g, 100 mmol) in Acetic Acid (20 mL). Add this solution dropwise over 45 minutes at Room Temperature (20-25°C).
 - Note: Do not heat. Higher temperatures promote dibromination.
- Quenching: Stir for 2 hours. Pour the mixture into 500 mL ice water containing 1% Sodium Bisulfite (to quench excess Br₂).
- Isolation: A solid precipitate should form. Filter the solid.^{[1][3][5][6][7]} If oil forms, extract with DCM, dry over MgSO₄, and evaporate.
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Key Data & Specifications

Parameter	Specification	Note
Appearance	Off-white to pale yellow crystalline solid	Darkens upon light exposure
Melting Point	108 - 110 °C	Sharp range indicates purity
Yield (Step 2)	75 - 82%	Optimized conditions
¹ H NMR (CDCl ₃)	δ 10.2 (s, 1H, CHO), 7.65 (s, 1H, Ar-H3), 7.05 (s, 1H, Ar-H6), 5.4 (s, 1H, OH), 2.3 (s, 3H, CH ₃)	Diagnostic singlets for aromatic protons confirm para arrangement of H's

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